molecular formula C15H25NO B4044142 N-[3-(3-ethylphenoxy)propyl]butan-2-amine

N-[3-(3-ethylphenoxy)propyl]butan-2-amine

Cat. No.: B4044142
M. Wt: 235.36 g/mol
InChI Key: IMVMASUMAJULST-UHFFFAOYSA-N
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Description

N-[3-(3-ethylphenoxy)propyl]butan-2-amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butan-2-amine backbone with a 3-(3-ethylphenoxy)propyl substituent, making it a secondary amine.

Scientific Research Applications

N-[3-(3-ethylphenoxy)propyl]butan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-ethylphenoxy)propyl]butan-2-amine typically involves the following steps:

    Preparation of 3-(3-ethylphenoxy)propyl bromide: This is achieved by reacting 3-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Nucleophilic substitution: The 3-(3-ethylphenoxy)propyl bromide is then reacted with butan-2-amine under nucleophilic substitution conditions to yield this compound. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-ethylphenoxy)propyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or other reduced forms.

    Substitution: Formation of brominated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-[3-(3-ethylphenoxy)propyl]butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine
  • N-[3-(3-methylphenoxy)propyl]butan-2-amine
  • N-[3-(3-ethylphenoxy)propyl]pentan-2-amine

Uniqueness

N-[3-(3-ethylphenoxy)propyl]butan-2-amine is unique due to its specific substituent groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N-[3-(3-ethylphenoxy)propyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-4-13(3)16-10-7-11-17-15-9-6-8-14(5-2)12-15/h6,8-9,12-13,16H,4-5,7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVMASUMAJULST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCCCNC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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